PSB 11 hydrochloride
PSB 11 hydrochloride
Potent and selective antagonist for the human adenosine A3 receptor, with low affinity for the rat A3 receptor (Ki values are 2.3 and > 10000 nM respectively). Displays > 1000-fold selectivity over human A1 and A2A receptors (Ki values are 4.1 and 3.3 μM respectively) and > 180-fold selectivity over rat A1, rat A2A and mouse A2B receptors. Acts as an inverse agonist in the [35S]GTPγS binding assay in hA3-CHO cells (IC50 = 36 nM).
Brand Name:
Vulcanchem
CAS No.:
453591-58-7
VCID:
VC0004441
InChI:
InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1;
SMILES:
CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl
Molecular Formula:
C16H17N5O.HCl
Molecular Weight:
331.8
PSB 11 hydrochloride
CAS No.: 453591-58-7
Inhibitors
VCID: VC0004441
Molecular Formula: C16H17N5O.HCl
Molecular Weight: 331.8
CAS No. | 453591-58-7 |
---|---|
Product Name | PSB 11 hydrochloride |
Molecular Formula | C16H17N5O.HCl |
Molecular Weight | 331.8 |
IUPAC Name | 8-ethyl-4-methyl-2-phenyl-7,8-dihydroimidazo[2,1-f]purin-4-ium-5-one;hydrochloride |
Standard InChI | InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1; |
SMILES | CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl |
Description | Potent and selective antagonist for the human adenosine A3 receptor, with low affinity for the rat A3 receptor (Ki values are 2.3 and > 10000 nM respectively). Displays > 1000-fold selectivity over human A1 and A2A receptors (Ki values are 4.1 and 3.3 μM respectively) and > 180-fold selectivity over rat A1, rat A2A and mouse A2B receptors. Acts as an inverse agonist in the [35S]GTPγS binding assay in hA3-CHO cells (IC50 = 36 nM). |
Synonyms | (8R)-8-Ethyl-1,4,7,8-tetrahydro-4-5H-imidazo[2,1-i]purin-5-one hydrochloride |
PubChem Compound | 73324725 |
Last Modified | Nov 11 2021 |
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